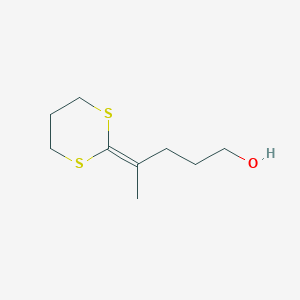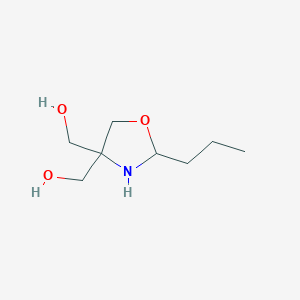
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. One common method is the Schiff base reaction, where the amino group of the 2-aminoalcohol reacts with the carbonyl group of the aldehyde or ketone to form an imine intermediate. This intermediate then undergoes cyclization to form the oxazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as chiral magnesium phosphate or iron porphyrin Lewis acids can be used to enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its specific application. For example, as a fluorescent probe, it binds to metal ions through coordination with the nitrogen and oxygen atoms in the oxazolidine ring. This binding alters the electronic properties of the molecule, leading to fluorescence . In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol: Another oxazolidine derivative with similar structural features.
Bisoxazolidines: Compounds containing two oxazolidine rings, used as performance modifiers in polyurethane systems.
Uniqueness
(2-Propyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe for metal ion detection and its potential therapeutic applications set it apart from other oxazolidine derivatives .
Eigenschaften
CAS-Nummer |
113021-63-9 |
|---|---|
Molekularformel |
C8H17NO3 |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2-propyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-7-9-8(4-10,5-11)6-12-7/h7,9-11H,2-6H2,1H3 |
InChI-Schlüssel |
ULTVERNWTNPYGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1NC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


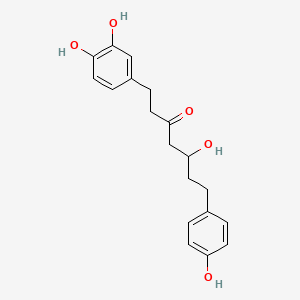
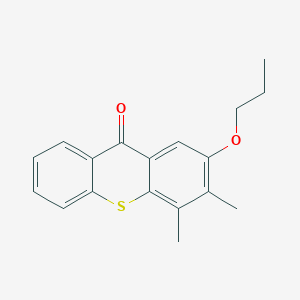
![1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-](/img/structure/B14318958.png)

![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)

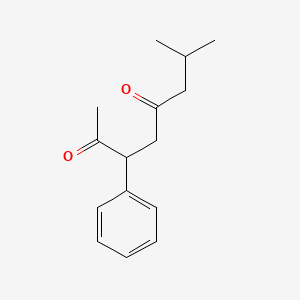
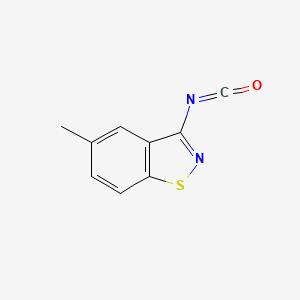
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
